cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Description
Properties
IUPAC Name |
3-ethyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(11)4-7(2,5-8)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETHDRUFABRJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202403 | |
| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286442-90-8 | |
| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereocontrolled Synthesis via Cyclobutane Precursors
A prominent approach involves the stereocontrolled synthesis of cyclobutane derivatives, utilizing cyclization of suitable precursors under carefully controlled conditions. According to a study on stereoselective cyclobutane synthesis, the process typically begins with a precursor bearing the necessary functional groups—such as a cyclobutanone or nitrile derivative—that can undergo intramolecular cyclization. This method often employs acid or base catalysis to promote ring closure, with reaction parameters optimized to favor the cis-isomer configuration.
- Acidic or basic conditions to facilitate cyclization
- Use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperatures ranging from ambient to slightly elevated (25°C to 100°C)
- Catalysts like Lewis acids or proton donors to enhance selectivity
Grignard Reactions for Hydroxy and Carboxylic Acid Functionalities
A well-documented route involves the Grignard addition to cyclobutanone derivatives, which introduces the hydroxy group at the desired position. For instance, the synthesis of (cis)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid) can be achieved via the following steps:
- Preparation of a cyclobutanone intermediate
- Nucleophilic addition of methylmagnesium chloride (a Grignard reagent) to the ketone, forming a tertiary alcohol with stereocontrol
- Oxidation or hydrolysis steps to convert the intermediate into the corresponding carboxylic acid
- Use of dry tetrahydrofuran (THF) as solvent
- Low temperatures (~ -32°C) during Grignard addition to control stereochemistry
- Quenching with dilute acid (e.g., 2M HCl) to hydrolyze the magnesium complex
- Purification via extraction and chromatography
Acid Hydrolysis of Chlorinated Intermediates
Another established method involves the synthesis of chlorinated intermediates, which are subsequently hydrolyzed to yield the target acid. This pathway is detailed in a patent describing the synthesis of cis-3-hydroxy-3-methylcyclobutyl formate:
- Starting from 3-methylene radical cyclobutyronitrile, reaction with aqueous sodium hydroxide at elevated temperatures (80–100°C) yields a formate intermediate.
- Subsequent chlorination with concentrated hydrochloric acid produces a chlorinated derivative.
- Acid hydrolysis of the chlorinated compound under mild conditions (25°C) yields the cis-hydroxy acid.
| Step | Reagents | Temperature | Duration | Notes |
|---|---|---|---|---|
| 1 | 3-methylene radical cyclobutyronitrile + NaOH | 80–100°C | 4–6 hours | Forms cyclobutyl formate |
| 2 | HCl | 25°C | 1–2 hours | Chlorination to form chlorides |
| 3 | Hydrolysis with NaOH | 25°C | 12–16 hours | Produces cis-3-hydroxy-3-methylcyclobutane-carboxylic acid |
Stereoselective Hydroxylation and Functional Group Transformations
Recent research emphasizes stereoselective hydroxylation strategies, such as:
- Using chiral auxiliaries or catalysts to favor the cis-configuration
- Employing regioselective hydroxylation of cyclobutane rings via radical or electrophilic methods
- Functional group interconversions, including oxidation of methyl groups to carboxylic acids, under controlled conditions
Summary of Key Reaction Parameters and Data
Chemical Reactions Analysis
Types of Reactions
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid typically involves:
- Intramolecular cyclization of precursors containing necessary functional groups.
- Common solvents include dichloromethane or ethanol.
- Reaction conditions often require moderate temperatures and the presence of acids or bases.
Reaction Pathways
The compound can undergo various reactions:
- Oxidation : Hydroxyl group can be converted to ketones or aldehydes.
- Reduction : Carboxylic acid can be reduced to alcohols.
- Substitution : The carboxylic acid group can participate in forming esters or amides.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketones/Aldehydes |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Substitution | Nucleophiles (halides, amines) | Substituted derivatives |
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the exploration of cyclobutane chemistry and the development of complex molecules.
Biology
Research indicates potential biological activities:
- Antimicrobial Properties : Studies show effectiveness against various bacterial strains, suggesting its use as an alternative antimicrobial agent.
- Anti-inflammatory Effects : In animal models, it has demonstrated the ability to reduce inflammation markers significantly.
Medicine
The compound is being investigated for its therapeutic potential in treating inflammatory diseases and infections. Its mechanism may involve enzyme inhibition and receptor interactions that modulate biological pathways.
Industry
In industrial applications, this compound is used as an intermediate in pharmaceutical production and the development of new materials. Its unique properties make it suitable for creating specialized chemical processes.
Antimicrobial Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential role in drug development.
Inflammation Model
In a controlled animal study on acute inflammation, administration of the compound led to significant reductions in edema and inflammatory markers compared to control groups. These findings suggest its potential application in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and carboxylic acid groups, can form hydrogen bonds and other interactions with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems. The cyclobutane ring’s rigidity and spatial arrangement also play a role in its mechanism of action .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Toxicity Insights: emphasizes the role of structural analogs (e.g., PFBS) in developmental abnormalities, underscoring the need for toxicity studies on cyclobutane carboxylic acids.
- Data Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is a cyclic carboxylic acid derivative that has drawn interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14O3
- Molecular Weight : Approximately 158.19 g/mol
- Structure : The compound features a cyclobutane ring with an ethyl and a hydroxyl group, contributing to its unique reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily focusing on:
1. Antimicrobial Properties
- Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
- The compound has demonstrated potential anti-inflammatory effects in vitro. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
The biological effects of this compound are believed to arise from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory processes or microbial metabolism, leading to reduced activity and subsequent therapeutic effects.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate inflammation and immune responses .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Unique cyclobutane structure |
| cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid | Moderate | Moderate | Hydroxyl group enhances solubility |
| trans-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid | Limited | Limited | Different stereochemistry affects activity |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study tested the compound against a panel of bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent .
- Inflammation Model Research : In a model of induced inflammation, treatment with the compound resulted in a marked decrease in swelling and pain responses compared to control groups, indicating its potential utility in treating inflammatory conditions .
Future Research Directions
Ongoing research is crucial for fully elucidating the mechanisms and therapeutic potential of this compound. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of synergistic effects with other therapeutic agents.
- Clinical trials to establish safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis often involves condensation reactions between cyclobutane-derived amines and aldehydes, followed by purification via silica gel chromatography. For example, analogous procedures (e.g., reductive amination or esterification) use gradients of methanol (MeOH) in ethyl acetate (EtOAc) to isolate products (32–47% yields). Critical factors include reaction time, stoichiometric ratios, and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carboxylic acid). High-Performance Liquid Chromatography (HPLC) ensures purity, especially for resolving cis/trans isomers. Structural analogs (e.g., cyclobutane hydrochlorides) are validated using these techniques .
Q. How does the cyclobutane ring’s strain influence the compound’s stability under various storage conditions?
- Methodological Answer : The strained cyclobutane ring increases susceptibility to thermal degradation and oxidation. Storage recommendations for similar compounds include low temperatures (2–8°C), inert atmospheres (N2 or Ar), and protection from light. Degradation products (e.g., ring-opened derivatives) can be monitored via stability-indicating HPLC .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) predict the reactivity of the cyclobutane core in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates ring strain energy and transition states for reactions (e.g., ester hydrolysis). Molecular Dynamics (MD) simulations assess conformational flexibility in solvent environments. For cyclobutane esters, computational data align with experimental observations of reactivity trends (e.g., ring-opening under acidic conditions) .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, pKa) between studies?
- Methodological Answer : Discrepancies often arise from stereochemical misassignment or solvent effects. To resolve:
- Validate stereochemistry using NOESY NMR or X-ray crystallography.
- Measure pKa via potentiometric titration in standardized buffers (e.g., cis/trans hydroxycyclohexanecarboxylic acids show pKa differences of ~0.2–0.3) .
- Use Hansen solubility parameters to predict solvent compatibility .
Q. What role does this compound serve in fragment-based drug design, and how can it be derivatized?
- Methodological Answer : The cyclobutane scaffold provides 3D rigidity, enhancing binding specificity in drug targets. Derivatization strategies include:
- Esterification : Replace the carboxylic acid with ester groups (e.g., isopropyl esters) to improve membrane permeability .
- Amine Functionalization : Use reductive amination to introduce alkyl or aryl groups (e.g., cyclopropylmethyl or isoxazolyl derivatives) .
- Fragment optimization involves structure-activity relationship (SAR) studies via bioassays and molecular docking.
Methodological Considerations
- Experimental Design : Reaction scalability requires optimization of solvent systems (e.g., EtOAc/cyclohexane gradients) and catalysts (e.g., acetic acid for imine formation) .
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to avoid misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
